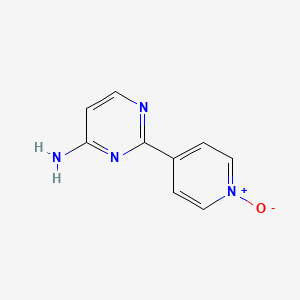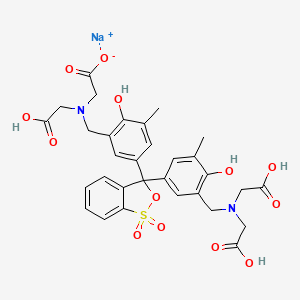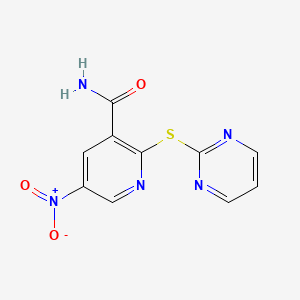
N-(1-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide is a complex organic compound that features a triazole ring, an ethoxy group, an amino group, and a cyanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide typically involves multi-step organic reactions. One common method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with ethyl chloroformate to form an intermediate, which is then reacted with cyanamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(1-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(1-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The cyanide group can interact with enzymes, potentially inhibiting their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A simpler compound with a similar triazole ring structure, used in various pharmaceutical applications.
3-Nitro-1H-1,2,4-Triazole: Another triazole derivative with different functional groups, used in energetic materials.
Uniqueness
N-(1-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C7H8N6O2 |
|---|---|
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
(1E)-2-amino-2-oxo-N-[1-(1,2,4-triazol-1-yl)ethoxy]ethanimidoyl cyanide |
InChI |
InChI=1S/C7H8N6O2/c1-5(13-4-10-3-11-13)15-12-6(2-8)7(9)14/h3-5H,1H3,(H2,9,14)/b12-6+ |
Clé InChI |
VKFQKOOJPHUPDH-WUXMJOGZSA-N |
SMILES isomérique |
CC(N1C=NC=N1)O/N=C(\C#N)/C(=O)N |
SMILES canonique |
CC(N1C=NC=N1)ON=C(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B12922276.png)
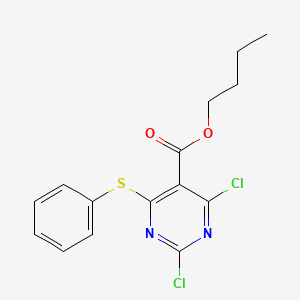
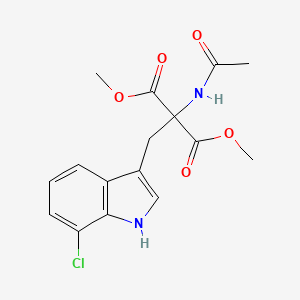


![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)


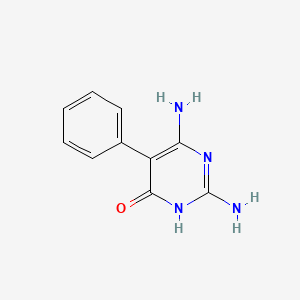
![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)
